

(S)-3-Methyl-pentanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Methyl-pentanoic acid

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An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid, also known as (S)-3-Methylvaleric acid, is a chiral, branched-chain fatty acid.[1][2] Its molecular formula is $C_6H_{12}O_2$. [3][4][5][6][7][8][9] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: **(S)-3-Methyl-pentanoic acid** and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-enantiomer. The compound is of interest in various fields, including organic synthesis, flavor and fragrance development, and metabolic research.[4][11] Recently, it has also been investigated for its potential antimicrobial properties, particularly in combination with other volatile organic compounds.[12] Its structural properties make it a valuable building block in the synthesis of more complex chemical entities.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of **(S)-3-Methyl-pentanoic acid** are summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room temperature, while the pure (S)-enantiomer has been described as a solid.[4] It is soluble in organic solvents and has limited solubility in water.[4]

| Property | Value | Source(s) |
|----------------------------|---|----------------|
| IUPAC Name | (3S)-3-methylpentanoic acid | [3] |
| Synonyms | (S)-(+)-3-Methylpentanoic acid, (S)-3-Methylvaleric acid | [2][3] |
| CAS Number | 1730-92-3 | [3][6][13] |
| Molecular Formula | C ₆ H ₁₂ O ₂ | [3][6] |
| Molecular Weight | 116.16 g/mol | [3][6][13][14] |
| Appearance | Solid | |
| Density | 0.947 g/cm ³ | [13] |
| Boiling Point | 196-198 °C (at 760 mmHg); 90 °C (at 7 mmHg) | [5][15] |
| Refractive Index | n _{20/D} 1.416 | [15] |
| Predicted pKa | 5.09 | [1] |
| Predicted Water Solubility | 11.8 g/L | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **(S)-3-Methylpentanoic acid**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined below.

| Spectroscopic Technique | Characteristic Peaks / Features | Source(s) |
|----------------------------|--|-----------|
| ^1H NMR | ~10-13 ppm: Very broad singlet, corresponding to the acidic carboxyl proton (-COOH). This signal disappears upon a D_2O shake. [2] [16] [17] ~2.0-2.5 ppm: Signal for protons on the α -carbon (the CH_2 group adjacent to the carboxyl group). [19] | |
| ^{13}C NMR | ~165-185 ppm: Signal for the carboxyl carbon (-COOH). [17] ~20-40 ppm: Signal for the α -carbon. [19] | |
| Infrared (IR) Spectroscopy | 3300-2500 cm^{-1} : Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. [16] [17] 1760-1690 cm^{-1} : Intense, sharp peak from the C=O (carbonyl) stretch. [16] [17] 1320-1210 cm^{-1} : C-O stretch. [16] | |
| Mass Spectrometry (EI) | m/z 116: Molecular ion (M^+) peak. [7] [14] Fragments: Fragmentation pattern typical of a short-chain branched carboxylic acid. [7] [20] | |

Safety and Handling

(S)-3-Methyl-pentanoic acid is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[\[3\]](#) Proper personal protective equipment (PPE), including safety

goggles, gloves, and protective clothing, should be worn when handling this chemical.[\[21\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[22\]](#)

| Hazard Information | Details | Source(s) |
|--------------------------|--|----------------------|
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [23] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. [23] H318: Causes serious eye damage. [3] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. [23] | |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. [23] | |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and characterization of **(S)-3-Methyl-pentanoic acid**.

Protocol for Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[\[24\]](#)[\[25\]](#)

Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.

Materials:

- Sample containing 3-methylpentanoic acid
- Internal standard (e.g., deuterated heptadecanoic acid)
- Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)
- Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBBr)
- GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like Rt- β DEXsm or Chirasil-L-Val).[\[10\]](#)[\[26\]](#)[\[27\]](#)

Procedure:

- Sample Preparation:
 - To 0.5 mL of the sample (e.g., in a biological matrix or solvent), add a known amount of the internal standard (e.g., 100 μ L).[\[25\]](#)
 - Add 1 volume of methanol and acidify the mixture to a final concentration of 25 mM HCl.[\[25\]](#) This ensures the carboxylic acid is protonated.
- Liquid-Liquid Extraction:
 - Add 1 mL of iso-octane to the sample tube.
 - Vortex vigorously for 1 minute to mix the phases.
 - Centrifuge at 3000 x g for 1 minute to separate the layers.[\[25\]](#)
 - Carefully transfer the upper iso-octane layer to a clean glass tube.

- Repeat the extraction step on the remaining aqueous layer and pool the iso-octane fractions.[\[25\]](#)
- Derivatization:
 - Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator.[\[25\]](#)
 - To the dried residue, add 25 μ L of a solution containing 1% PFBBBr in acetonitrile and 25 μ L of a solution containing 1% DIPEA in acetonitrile.[\[24\]](#)[\[25\]](#) This reaction converts the carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for GC analysis.
 - Incubate at room temperature for 20 minutes.[\[24\]](#)
 - Dry the sample again under vacuum.[\[25\]](#)
- GC-MS Analysis:
 - Reconstitute the dried derivative in 50 μ L of iso-octane.[\[25\]](#)
 - Inject 1 μ L of the sample onto the GC-MS system.
 - GC Conditions (Example):
 - Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Carrier Gas: Helium.
 - Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of the enantiomers.
 - Injector: Splitless mode.
 - MS Conditions:

- Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI is often preferred for PFB derivatives for high sensitivity.[24][25]
- Acquisition: Scan mode to confirm identity or Selected Ion Monitoring (SIM) mode for high-precision quantification.[26]
- Data Analysis:
 - Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic acid derivative based on their retention times.
 - Integrate the peak areas for each enantiomer.
 - Calculate the enantiomeric excess (% ee) using the formula: $\% \text{ ee} = [(\text{Area}_{\text{major}} - \text{Area}_{\text{minor}}) / (\text{Area}_{\text{major}} + \text{Area}_{\text{minor}})] * 100$

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ^1H and ^{13}C NMR spectra.

Objective: To confirm the chemical structure of **(S)-3-Methyl-pentanoic acid**.

Materials:

- **(S)-3-Methyl-pentanoic acid** sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm)
- NMR Spectrometer

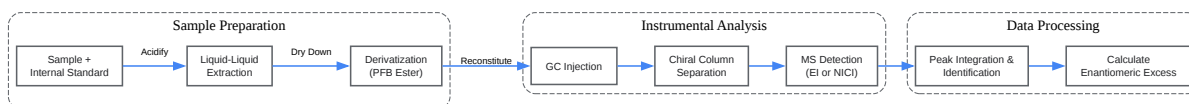
Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl_3 directly in a clean, dry NMR tube.

- Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
 - The spectral width should be set to cover the range from approximately -1 to 14 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on concentration).
 - Set the spectral width to cover the range from approximately 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Calibrate the ^1H spectrum using the residual solvent peak (CHCl_3 at 7.26 ppm) or an internal standard (TMS at 0 ppm).
 - Calibrate the ^{13}C spectrum using the solvent peak (CDCl_3 at 77.16 ppm).
 - Integrate the peaks in the ^1H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.[\[19\]](#)

Visualizations

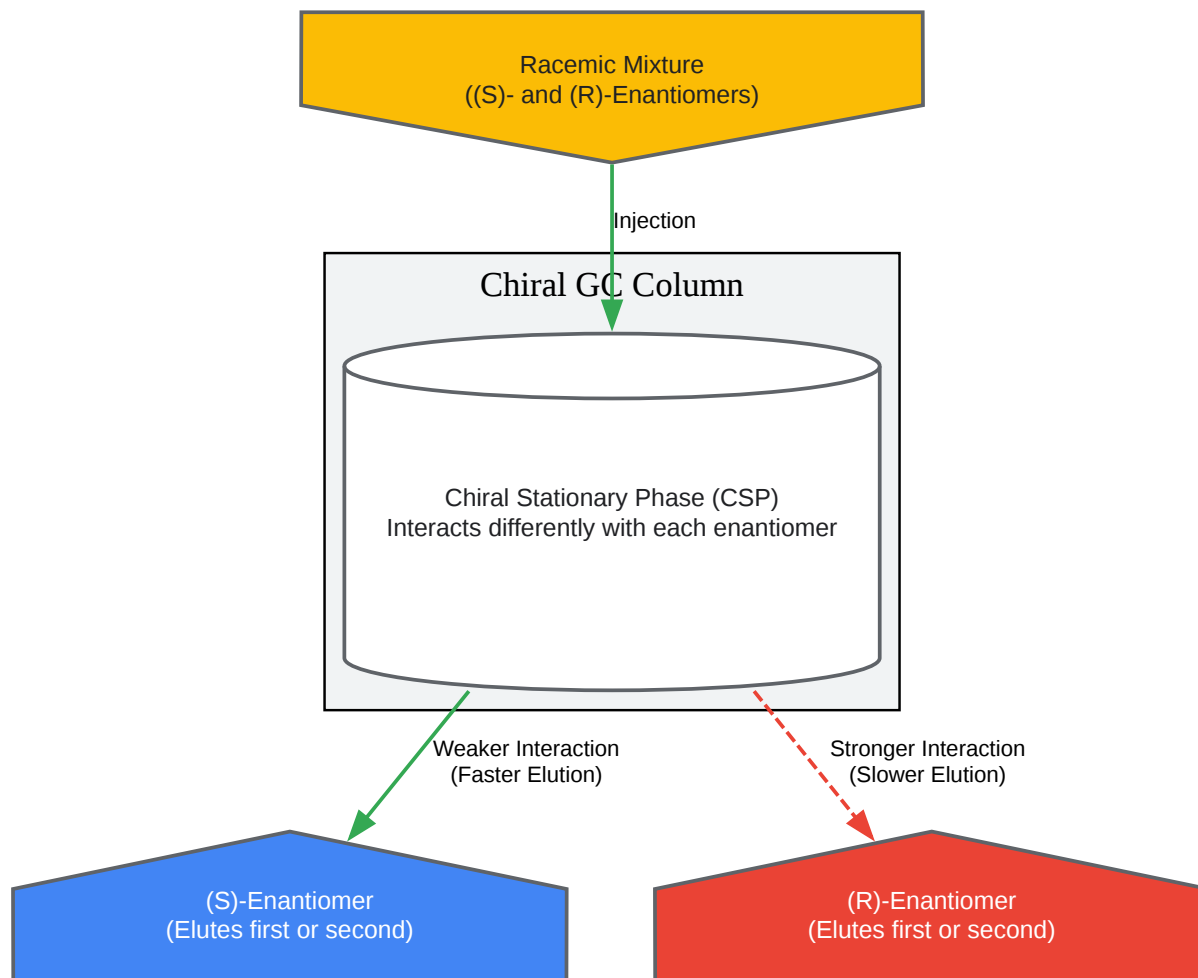
Workflow for Chiral GC-MS Analysis



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Caption: Workflow for determining enantiomeric purity via GC-MS.

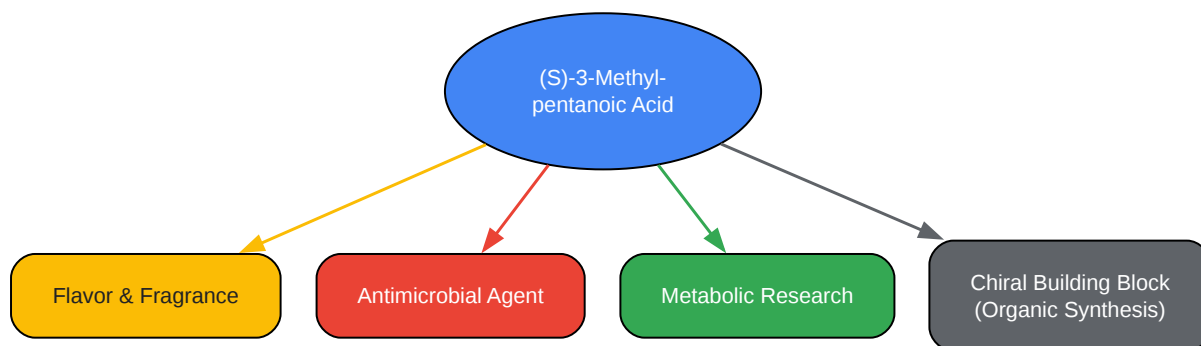
Principle of Chiral GC Separation



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Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.

Biological Relevance and Applications



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Caption: Key application areas for **(S)-3-Methyl-pentanoic acid**.

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- To cite this document: BenchChem. [(S)-3-Methyl-pentanoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158081#s-3-methyl-pentanoic-acid-chemical-properties]

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